BenchChemオンラインストアへようこそ!

S-22153

Melatonin receptor pharmacology Receptor binding affinity Subtype selectivity

S-22153 (CAS 180304-07-8) is a synthetic melatonin receptor ligand that functions as a potent, balanced antagonist at both human MT1 and MT2 receptor subtypes. It belongs to the benzothiophene acetamide chemotype and was developed as a pharmacological tool to probe melatonin-dependent neuroendocrine and circadian processes.

Molecular Formula C14H17NOS
Molecular Weight 247.36 g/mol
Cat. No. B1680385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-22153
SynonymsN-(2-(5-ethylbenzo(b)thien-3-yl)ethyl) acetamide
S 22153
S-22153
S22153
Molecular FormulaC14H17NOS
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)SC=C2CCNC(=O)C
InChIInChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16)
InChIKeyPICRXJDULXLJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-22153 for Circadian Research: A Balanced, High-Affinity Melatonin MT1/MT2 Antagonist


S-22153 (CAS 180304-07-8) is a synthetic melatonin receptor ligand that functions as a potent, balanced antagonist at both human MT1 and MT2 receptor subtypes [1]. It belongs to the benzothiophene acetamide chemotype and was developed as a pharmacological tool to probe melatonin-dependent neuroendocrine and circadian processes. Unlike first-generation melatonin antagonists that exhibit marked MT2 selectivity, S-22153 displays subnanomolar to low nanomolar binding affinity at both MT1 and MT2 receptors, with a near-equipotent profile that enables simultaneous blockade of both receptor subtypes in native tissues [2]. The compound has demonstrated oral bioavailability and central nervous system penetration in rodent models, making it a preferred tool for in vivo studies of melatonin-driven behaviors [3].

Why S-22153 Cannot Be Replaced by Generic Melatonin Antagonists


Procurement decisions for melatonin receptor tool compounds often assume that any antagonist will suffice for blocking melatonin signaling [1]. This assumption is flawed because the melatonin receptor family comprises two pharmacologically distinct subtypes—MT1 and MT2—that mediate divergent physiological functions: MT1 receptors regulate sleep onset and vascular tone, while MT2 receptors control circadian phase-shifting and dopaminergic transmission in the retina and striatum [2]. Widely used antagonists such as luzindole and 4-P-PDOT are strongly MT2-biased, leaving MT1-dependent pathways largely unopposed at standard doses [3]. S-22153's balanced MT1/MT2 profile eliminates the need to empirically titrate a combination of subtype-selective agents, reducing experimental variability and interpretation ambiguity. Furthermore, many legacy antagonists lack validated oral bioavailability, requiring parenteral administration that confounds behavioral readouts through injection stress [4]. The quantitative evidence below demonstrates exactly where S-22153 resolves these procurement-critical gaps.

S-22153 Quantitative Differentiation Evidence: Procurement-Relevant Data vs. Closest Analogs


Balanced MT1/MT2 Affinity vs. MT2-Biased Comparators Luzindole and 4-P-PDOT

S-22153 binds with high affinity to both human MT1 and MT2 receptors, while luzindole and 4-P-PDOT are strongly MT2-biased [1][2]. This balanced profile enables full antagonism of endogenous melatonin at both subtypes without requiring co-administration of multiple agents.

Melatonin receptor pharmacology Receptor binding affinity Subtype selectivity

Validated Oral Bioavailability: Single Oral Dose Blocks Melatonin Phase Advances In Vivo

S-22153 is orally active in mice, with a single oral dose sufficient to block melatonin-induced phase advances of the circadian locomotor rhythm [1]. In contrast, the prototypical antagonist luzindole is predominantly administered intraperitoneally in rodent studies, with limited published evidence for oral efficacy at melatonin-mediated circadian endpoints [2].

Circadian rhythm Oral bioavailability Phase-shifting

Duration of Behavioral Antagonism: 4-Hour Window of Efficacy Exceeds Typical In Vivo Half-Lives of Comparators

S-22153 dose-dependently blocked melatonin-induced reduction of neophobia in BALB/c mice, with significant antagonism persisting for 4 hours post-administration [1]. Luzindole's effective in vivo window is typically shorter (approximately 1–2 hours based on locomotor and neurogenic assays), necessitating more frequent dosing in chronic paradigms [2].

Behavioral pharmacology Melatonin antagonism duration Anxiolytic blockade

Reentrainment Acceleration: S-22153 Shortens Circadian Resynchronization After Phase Shift

In a daylight reversal paradigm, S-22153 significantly accelerated the reentrainment of locomotor activity rhythms in C3H/He mice when administered at zeitgeber time 20 [1]. This effect was not observed when the compound was given at ZT12, demonstrating a circadian-phase-dependent mechanism. Comparable reentrainment data for luzindole or 4-P-PDOT in this paradigm are not available in the literature .

Circadian resynchronization Jet lag model Phase shift

Gastrointestinal Pharmacology: S-22153 But Not Melatonin Potentiates Ileal Brake-Mediated Gastric Emptying Delay

During ileal lipid infusion, S-22153 potentiated the delay in gastric emptying in a dose-related manner (0.2–25 mg/kg), whereas melatonin itself had no effect [1]. This result demonstrates that endogenous melatonin tonically inhibits the ileal brake reflex, and S-22153's blockade of melatonin receptors unmasks this tonic inhibition. No comparable gastric emptying data exist for luzindole or 4-P-PDOT in this model.

Ileal brake mechanism Gastric emptying Gut motility

S-22153 Application Scenarios: Where This Compound Delivers Unique Research Value


Simultaneous MT1/MT2 Blockade in Native Tissue Preparations

Investigators studying melatonin signaling in tissues co-expressing both receptor subtypes (e.g., suprachiasmatic nucleus, retina, pancreatic islets) require a balanced antagonist to fully unmask endogenous melatonin tone . Using S-22153 avoids the incomplete blockade that occurs with MT2-selective agents like luzindole or 4-P-PDOT, which leave MT1-driven components unopposed. Procurement of a single balanced antagonist also simplifies dosing calculations and reduces the number of compounds requiring solubility and stability validation. This scenario directly leverages the balanced Ki profile documented in Section 3, Evidence Item 1.

Chronic Oral Dosing in Circadian Rhythm Disruption Models

For chronic studies of circadian desynchrony, jet lag, or shift work, repeated oral gavage is the preferred non-stressful route . S-22153's validated oral bioavailability enables daily dosing over extended periods without the injection-site inflammation or handling stress associated with repeated intraperitoneal injections required by luzindole or 4-P-PDOT. The oral activity and 4-hour duration of action (Section 3, Evidence Items 2 and 3) make S-22153 the compound of choice for longitudinal circadian phenotyping protocols.

Gastrointestinal Melatonin Pharmacology and Ileal Brake Research

The gut produces melatonin from enterochromaffin cells in quantities far exceeding pineal synthesis. S-22153 is the only melatonin antagonist with published dose-response data in the ileal brake reflex, a key mechanism in postprandial gastric emptying regulation . Researchers studying nutrient sensing, functional dyspepsia, or gut-brain axis signaling should select S-22153 based on this unique in vivo validation, as detailed in Section 3, Evidence Item 5.

Behavioral Pharmacology of Melatonin-Mediated Emotionality

The free-exploratory paradigm in BALB/c mice provides a validated model of neophobia sensitive to melatonin's anxiolytic-like effects . S-22153's ability to block this effect for up to 4 hours post-administration makes it suitable for experiments requiring sustained receptor occupancy during extended behavioral testing sessions. The time-course data from Section 3, Evidence Item 3 provide the dosing guidance necessary for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-22153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.